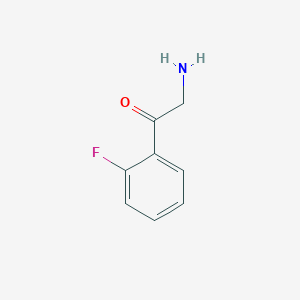

2-Amino-1-(2-fluorophenyl)ethanone

説明

The Versatility of Aminoketone Scaffolds in Organic Synthesis

Aminoketone scaffolds are a privileged structural motif in organic chemistry, serving as versatile intermediates in the synthesis of a plethora of more complex molecules. Their dual functionality, possessing both an amino group and a ketone, allows for a diverse range of chemical transformations. The amino group can act as a nucleophile or a base, and can be readily acylated, alkylated, or incorporated into heterocyclic systems. The ketone functionality, on the other hand, is susceptible to nucleophilic attack, reduction to an alcohol, or can participate in condensation reactions.

This dual reactivity makes aminoketones crucial precursors for the construction of various heterocyclic compounds, such as thiazoles, imidazoles, and pyrazines, which are prevalent in many biologically active molecules. nih.govdmed.org.ua For instance, α-aminoketones are key starting materials in the Hantzsch thiazole (B1198619) synthesis. Furthermore, the aminoketone framework is a common feature in many natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govsemanticscholar.org The ability to perform stereoselective reductions of the ketone or modifications of the amine allows for the creation of chiral molecules, a critical aspect in modern drug design. acs.org

The Influential Role of Fluorinated Phenyl Moieties in Molecular Design

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly alter the physicochemical properties of a molecule without significantly increasing its size. acs.org The presence of a fluorine atom on the phenyl ring of 2-Amino-1-(2-fluorophenyl)ethanone is therefore of paramount importance.

特性

IUPAC Name |

2-amino-1-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAXANGVOLTRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20535006 | |

| Record name | 2-Amino-1-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736887-62-0 | |

| Record name | 2-Amino-1-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Current Research Landscape and Emerging Applications

Strategies for the Direct Synthesis of this compound

The direct synthesis of this compound can be approached through several strategic pathways, each with its own set of precursors and reaction conditions.

Condensation Reactions with Precursors

Condensation reactions represent a fundamental approach to constructing the desired aminoketone. One such method involves the reaction of two molecules of a precursor like 2-hydroxy-2'-aminoacetophenone to form a dihydropyrazine (B8608421) intermediate. researchgate.net The rate-determining step in this type of condensation has been identified as the initial reaction between two aminoketone molecules to form an aminoalcohol. researchgate.net While not a direct route to the title compound, this illustrates the principle of building more complex structures from simpler aminoketone precursors.

A more direct conceptual approach, though not explicitly detailed for this specific compound in the provided results, would be the condensation of a suitable precursor with an ammonia (B1221849) equivalent. This general strategy is widely used for the synthesis of primary amines.

Reduction of Oxime Derivatives

A common and effective method for synthesizing primary amines is the reduction of oximes. In this context, the synthesis would begin with the formation of an oxime from 2'-fluoroacetophenone (B1202908). nih.govbldpharm.com The subsequent reduction of the oxime group would yield the target this compound.

For example, a general procedure for the synthesis of a related compound, (E)-1-(2-aminophenyl)ethanone oxime, involves reacting 2'-aminoacetophenone (B46740) with hydroxylamine (B1172632) hydrochloride. orgsyn.orgchemicalbook.com This reaction is typically carried out in a solvent mixture like ethanol (B145695) and water at elevated temperatures. orgsyn.orgchemicalbook.com The resulting oxime can then be isolated and purified. orgsyn.org The reduction of this oxime to the corresponding amine is a standard transformation in organic synthesis, often accomplished using various reducing agents.

| Precursor | Reagent | Product | Yield |

| 2'-Aminoacetophenone | Hydroxylamine hydrochloride, Sodium hydroxide | (E)-1-(2-Aminophenyl)ethanone oxime | 76.9% |

| ortho-amino-acetophenone | Hydroxylamine hydrochloride, Sodium carbonate | 1-(2-Aminophenyl)ethan-1-one oxime | 90.3% |

This table showcases the synthesis of a structurally similar oxime, a key intermediate for the synthesis of the corresponding aminoketone.

Amination of Halogenated Acetophenones

The direct amination of a halogenated precursor is another viable synthetic route. This strategy involves the substitution of a halogen atom at the alpha-position to the carbonyl group with an amino group. The starting material for this approach would be 2-bromo-1-(2-fluorophenyl)ethanone. bldpharm.com

The reaction of this α-bromo ketone with an ammonia source, or a protected form of ammonia followed by deprotection, would lead to the formation of this compound. This nucleophilic substitution reaction is a fundamental process in organic chemistry for the introduction of nitrogen-containing functional groups.

Protection-Deprotection Strategies in Multistep Syntheses

In more complex syntheses, or when other reactive functional groups are present in the molecule, protection-deprotection strategies become crucial. numberanalytics.com These strategies involve temporarily masking a reactive group, such as an amine, to prevent it from undergoing unwanted reactions during subsequent synthetic steps. creative-peptides.com

Orthogonal protection strategies, where multiple protecting groups with distinct removal conditions are used, allow for the selective deprotection of one functional group while others remain protected. numberanalytics.comsigmaaldrich.com This level of control is essential in the synthesis of complex molecules. For example, a synthetic strategy might involve protecting an amino group as a Boc derivative while other functional groups are manipulated, followed by the removal of the Boc group in the final steps to reveal the desired primary amine. mdpi.com

Enantioselective Synthesis and Chiral Resolution of this compound and its Analogs

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities.

Asymmetric Reduction of Ketone Precursors

One of the most powerful methods for preparing enantiomerically enriched amino alcohols is the asymmetric reduction of a ketone precursor. This can be achieved using chiral catalysts or reagents that favor the formation of one enantiomer over the other.

A relevant example is the asymmetric reduction of 2-azido-1-phenyl-ethanone. The resulting azido (B1232118) alcohol can then be reduced to the corresponding amino alcohol. This two-step process provides access to chiral amino alcohols.

A more direct approach involves the asymmetric reduction of an azido ketone. For instance, the reduction of 2-azido-1-(3-fluorophenyl)ethan-1-one would yield the corresponding chiral azido alcohol, which can then be converted to the chiral amino alcohol. bldpharm.com

| Precursor | Reaction | Product |

| 2-azido-1-phenyl-ethanone | Asymmetric Reduction | Chiral 2-azido-1-phenylethanol |

| 2-azido-1-(3-fluorophenyl)ethan-1-one | Asymmetric Reduction | Chiral 2-azido-1-(3-fluorophenyl)ethanol |

This table illustrates the asymmetric reduction of related azido ketones to produce chiral precursors for amino alcohols.

Industrial-Scale Synthesis and Process Optimization

Translating a synthetic route from the laboratory bench to industrial production requires a focus on safety, efficiency, cost-effectiveness, and scalability. For this compound, this involves adopting modern manufacturing technologies like continuous flow chemistry and rigorous catalyst optimization.

Continuous flow processing has emerged as a transformative technology in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. nih.gov Instead of large-volume batch reactors, reagents are pumped through a network of tubes or channels where they mix and react. This approach offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when handling hazardous reagents or highly exothermic reactions. flinders.edu.auworktribe.com

The synthesis of α-amino ketones and their fluorinated derivatives can benefit greatly from flow chemistry. chemistryviews.org For example, a multi-step synthesis involving hazardous intermediates can be "telescoped," where the output of one reactor flows directly into the next without intermediate isolation or purification. worktribe.com This minimizes manual handling and reduces waste. A process for synthesizing fluorinated α-amino acids has been developed using a semi-continuous flow setup, starting with a photooxidative cyanation of a fluorinated amine followed by acid-mediated nitrile hydrolysis. chemistryviews.org The inherent advantages of flow chemistry allow for the safe handling of unstable intermediates and efficient, large-scale production. chemistryviews.orgthieme-connect.de

The efficiency of any large-scale synthesis is heavily dependent on the choice of catalyst. For reactions involved in the synthesis of this compound, such as amination, reduction, or C-C bond formation, catalyst selection is critical for maximizing yield, selectivity, and turnover number.

Transition metal catalysts, particularly those based on palladium, ruthenium, rhodium, and iron, are widely used. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation is a highly effective method for reducing α-ketoamines to chiral 1,2-amino alcohols, achieving excellent enantioselectivities (>99% ee) and high isolated yields. nih.gov Similarly, inexpensive and simple iron(II) complexes have been shown to efficiently catalyze the direct transformation of alkenes into unprotected amino alcohols with perfect regioselectivity. nih.gov

Table 3: Comparison of Catalytic Systems in Relevant Syntheses

| Catalyst System | Reaction Type | Substrate | Key Performance Metrics | Reference |

| Ruthenium-TsDPEN | Asymmetric Transfer Hydrogenation | Unprotected α-ketoamines | >99% ee, high isolated yields | nih.gov |

| Iron(II) Phthalocyanine | Aminohydroxylation | Alkenes | Good yield, perfect regioselectivity, inexpensive catalyst. | nih.gov |

| Pybox-Eu(III) Triflate | Asymmetric Fluorination | Alkyl 1-indanone-2-carboxylates | Excellent yields and enantioselectivities (up to 96% ee). | mdpi.com |

| Palladium(0) Tetrakis | C-N Bond Formation | Chiral oxazolidinone, Propargyl carbonate | Moderate to excellent yields (up to 97%). | nih.gov |

Comprehensive Analysis of Chemical Reactivity and Mechanistic Pathways of this compound

The reactivity of this compound is dictated by its three principal components: the aromatic ring activated by a fluorine atom, the primary amino group, and the ketone functionality. These groups can react independently or in concert, leading to a rich and complex chemical behavior.

The oxidation of the amino and ketone groups in this compound can lead to a variety of products depending on the oxidant and reaction conditions.

Oxidation of the Amino Group: The primary amino group is susceptible to oxidation. The oxidation of amino acids, a related class of compounds, has been studied extensively. Using N-halo oxidants like N-chloropyrazinamide in an acidic medium, the reaction is believed to proceed through the formation of an N-chloro intermediate. researchgate.net This intermediate can then undergo dehydrohalogenation and hydrolysis to yield an imine, which is subsequently hydrolyzed to an aldehyde and ammonia. In the case of this compound, such a pathway would likely result in the formation of 2-fluoro-α-oxo-benzeneacetaldehyde. The kinetics of such reactions are often first order with respect to the oxidant and the acid concentration. researchgate.net

Oxidation of the Ketone Functionality: The ketone group can undergo oxidation, most notably through the Baeyer-Villiger oxidation. This reaction involves the treatment of a ketone with a peroxyacid (e.g., m-CPBA) or hydrogen peroxide to form an ester. The mechanism proceeds via the formation of a Criegee intermediate. nih.gov For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent groups. The 2-fluorophenyl group, being an aryl group, generally has a higher migratory aptitude than the aminomethyl group. Therefore, Baeyer-Villiger oxidation would be expected to yield (2-fluorobenzoyl)oxymethyl)amine. The enzymatic version of this reaction, catalyzed by Baeyer-Villiger monooxygenases (BVMOs), offers a highly regio- and enantioselective alternative using molecular oxygen as the oxidant. nih.gov

Reduction Chemistry of the Carbonyl Group

The reduction of the carbonyl group in this compound to the corresponding amino alcohol, (1R)-2-Amino-1-(2-fluorophenyl)ethan-1-ol, is a significant transformation, yielding a chiral product with potential applications in medicinal chemistry. nih.gov The synthesis of such chiral amines is of central importance to the pharmaceutical industry, and the inclusion of fluorine can enhance potency and metabolic stability.

Asymmetric reduction of α-aminoketones is a well-established field. For instance, α-dialkylaminoacetophenones have been asymmetrically reduced using reagents like (–)-bornan-2-exo-yloxyaluminium dichloride, affording the corresponding amino alcohols in high enantiomeric excess (58–92% ee). rsc.org The stereochemical outcome of these reactions is often rationalized through the formation of a six-membered cyclic transition state. rsc.org

In recent years, biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amines. Reductive aminases (RedAms) from various fungal species have been successfully employed in the reductive amination of α-fluoroacetophenones. whiterose.ac.uk These enzymes, which are NADPH-dependent, can catalyze the conversion of ketones to chiral primary or secondary amines with high conversion rates and excellent enantiomeric excess (85-99% ee) when an appropriate amine donor is used. whiterose.ac.uk While this method is typically applied for reductive amination, the principles can be extended to the direct reduction of the ketone to the alcohol, often a competing reaction in imine reductase (IRED) catalyzed reactions of fluorinated acetophenones. whiterose.ac.uk

The choice of reducing agent and catalyst is crucial in achieving high stereoselectivity. The table below summarizes some common approaches for the asymmetric reduction of aminoketones.

Table 1: Reagents for Asymmetric Reduction of Aminoketones

| Reagent/Catalyst System | Type of Transformation | Typical Substrates | Reference |

| (–)-Bornan-2-exo-yloxyaluminium dichloride | Asymmetric Reduction | α-Dialkylaminoacetophenones | rsc.org |

| Reductive Aminases (RedAms) | Asymmetric Reductive Amination | α-Fluoroacetophenones | whiterose.ac.uk |

Nucleophilic Substitution Reactions on the Fluorophenyl Ring

Nucleophilic aromatic substitution (SNAr) of a fluorine atom on an aromatic ring is a synthetically useful reaction, particularly in the synthesis of complex molecules. However, the feasibility of this reaction is highly dependent on the electronic nature of the other substituents on the ring. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, where the rate-determining step is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.uk

For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. core.ac.uk In the case of this compound, the fluorine atom is the potential leaving group. However, the phenyl ring is substituted with an amino group at the ortho position and an acetyl group at the meta position relative to the fluorine. The amino group is a strong electron-donating group (EDG) through resonance, which increases the electron density of the ring and deactivates it towards nucleophilic attack. The acetyl group is an electron-withdrawing group, but its influence from the meta position is less pronounced for stabilizing the negative charge of the Meisenheimer complex.

Therefore, direct nucleophilic substitution of the fluorine atom in this compound is expected to be challenging. An environmentally friendly method for the nucleophilic aromatic substitution of (4-fluorophenyl)(aryl)methanone with amines in water has been developed, but this substrate lacks the deactivating influence of an ortho-amino group. researchgate.net The successful substitution of fluorine in highly fluorinated arenes with nucleophiles like aminophenols highlights the necessity of significant electronic activation for this transformation to be efficient. core.ac.uk

Table 2: Factors Influencing Nucleophilic Aromatic Substitution on Fluorinated Arenes

| Factor | Influence on SNAr | Relevance to this compound | Reference |

| Electron-Withdrawing Groups (EWGs) | Activate the ring towards nucleophilic attack | The meta-acetyl group provides some activation, but it is likely insufficient to overcome the deactivating effect of the amino group. | core.ac.uk |

| Electron-Donating Groups (EDGs) | Deactivate the ring towards nucleophilic attack | The ortho-amino group is a strong deactivating substituent for SNAr. | core.ac.uk |

| Position of Substituents | EWGs must be ortho or para to the leaving group for effective stabilization of the Meisenheimer complex. | The acetyl group is meta to the fluorine, providing less stabilization. | core.ac.uk |

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. The regiochemical outcome of EAS on a substituted benzene ring is determined by the electronic properties of the existing substituents. In this compound, the directing effects of three substituents must be considered: the amino group, the fluorine atom, and the acetyl group.

The amino group (-NH₂) is a powerful activating group and an ortho-, para-director due to its strong +R (resonance) effect. libretexts.org The fluorine atom (-F) is a deactivating group due to its strong -I (inductive) effect, but it is also an ortho-, para-director because of its +R effect. libretexts.org The acetyl group (-COCH₃) is a deactivating group and a meta-director due to its -I and -R effects.

The interplay of these competing directing effects makes predicting the outcome of an EAS reaction on this substrate complex. The powerful activating and directing effect of the amino group would likely dominate, favoring substitution at the positions ortho and para to it (C4 and C6). However, the C6 position is sterically hindered by the adjacent acetyl group. The C4 position is para to the amino group and meta to the acetyl group, making it a likely site for electrophilic attack.

A significant practical challenge in the electrophilic substitution of anilines is their high reactivity, which can lead to over-reaction and oxidation, especially under nitrating or halogenating conditions. libretexts.org To control the reaction and achieve selective substitution, it is often necessary to protect the amino group, for example, by acetylation to form an acetanilide. libretexts.org This attenuates the activating effect of the amino group and allows for more controlled substitution. libretexts.org

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution on this compound

| Substituent | Position | Electronic Effect | Directing Influence | Reference |

| -NH₂ | C2 | Activating (+R > -I) | Ortho, Para | libretexts.org |

| -F | C1 | Deactivating (-I > +R) | Ortho, Para | libretexts.org |

| -COCH₃ | C1' | Deactivating (-I, -R) | Meta | libretexts.org |

Cyclization Reactions for Heterocyclic Compound Formation

2-Aminobenzophenones and related structures are pivotal precursors for the synthesis of a wide array of heterocyclic compounds, particularly those of medicinal importance such as quinazolines and benzodiazepines. wum.edu.pl The presence of the ortho-amino and ketone functionalities in this compound makes it an ideal candidate for various cyclization strategies.

Quinazoline Synthesis: Fluorinated quinazolines are a class of compounds with significant biological activities. researchgate.net Several synthetic methods for quinazolines start from 2-aminobenzophenones. One common approach involves the reaction of a 2-aminobenzophenone (B122507) with a nitrogen source, such as an amine or ammonia, often in the presence of a catalyst and an oxidant. For example, molecular iodine can catalyze the amination of the benzylic C-H bond in the reaction of 2-aminobenzophenones with benzylamines to yield quinazolines. organic-chemistry.org Another method involves the use of trifluoroacetic acid as a CF₃ source to produce 2-(trifluoromethyl)quinazolin-4-ones from 2-amino-N-phenylbenzamides without the need for a metal catalyst. organic-chemistry.org

Benzodiazepine Synthesis: Fluorinated benzodiazepines are another important class of psychoactive compounds. springermedizin.denih.gov The synthesis of flualprazolam, a fluorinated analog of alprazolam, starts from 7-chloro-1,3-dihydro-5-(o-fluorophenyl)-2H-1,4-benzodiazepine-2-thione. springermedizin.de A general route to 1,4-benzodiazepine-2-ones involves the reaction of a 2-aminobenzophenone with an amino acid derivative or a related two-carbon building block. For instance, the reaction of 2-amino-5-pentafluorosulfanyl-benzophenone with chloroacetyl chloride, followed by treatment with hexamethylenetetramine and ammonia, yields the corresponding benzodiazepine. figshare.com A similar strategy could be applied to this compound. The synthesis of a radiolabeled 5-(2-[¹⁸F]fluorophenyl)-1,4-benzodiazepine-2-one has been achieved by oxidizing a corresponding benzhydrol to the benzophenone, followed by reaction with bromoacetyl bromide and ring closure. researchgate.net

The following table outlines some of the heterocyclic systems that can be synthesized from 2-aminobenzophenone precursors.

Table 4: Heterocyclic Systems Derived from 2-Aminobenzophenone Precursors

| Heterocyclic System | Key Reagents/Reaction Type | Reference |

| Quinazolines | Benzylamines, I₂ catalyst | organic-chemistry.org |

| 2-(Trifluoromethyl)quinazolin-4-ones | Trifluoroacetic acid | organic-chemistry.org |

| 1,4-Benzodiazepine-2-ones | Chloroacetyl chloride, ammonia | figshare.com |

| Fluorinated Triazolobenzodiazepines | Acetic acid hydrazide | springermedizin.de |

Advanced Spectroscopic and Structural Elucidation of 2 Amino 1 2 Fluorophenyl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2-Amino-1-(2-fluorophenyl)ethanone is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the amino protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the fluorine atom, as well as the electron-donating nature of the amino group.

The aromatic region would likely display complex multiplets due to the ortho-disubstitution pattern on the phenyl ring. The protons on the fluorophenyl ring are anticipated to appear in the range of δ 7.0-8.0 ppm. The proton ortho to the fluorine and meta to the acetyl group would be significantly affected by both substituents.

The methylene protons (α-protons) adjacent to the carbonyl group and the amino group would likely appear as a singlet, integrating to two protons. Its chemical shift would be influenced by the deshielding effect of the carbonyl group. The protons of the primary amine group would present as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | m |

| -CH₂- | ~3.7 | s |

Note: The data presented is based on the analysis of analogous compounds and theoretical principles, as specific experimental data for this compound is not publicly available.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon is expected to be the most downfield-shifted signal, typically appearing in the range of δ 190-200 ppm. The carbon atoms of the phenyl ring will show a series of signals in the aromatic region (δ 115-165 ppm), with the carbon atom directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant. The methylene carbon will appear at a higher field, influenced by the adjacent carbonyl and amino groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 200 |

| C-F | ~160 (d, ¹JCF) |

| Aromatic-C | 115 - 140 |

Note: This data is predictive, based on the analysis of similar fluorinated acetophenone (B1666503) derivatives.

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons. For similar 2'-fluoroacetophenone (B1202908) derivatives, the ¹⁹F chemical shift is observed in the range of -110 to -120 ppm.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the structure of this compound. A COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to assign their specific positions on the ring. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which is crucial for determining the preferred conformation of the molecule.

A key structural feature of 2'-fluoro-substituted acetophenones is the potential for through-space spin-spin coupling between the fluorine atom and the protons and carbons of the acetyl group. hmdb.ca This coupling is highly dependent on the distance between the interacting nuclei and provides strong evidence for the preferred conformation of the molecule.

In related 2'-fluoroacetophenone derivatives, a five-bond coupling (⁵JHF) between the fluorine and the α-protons of the acetyl group, and a four-bond coupling (⁴JCF) between the fluorine and the α-carbon, are often observed. hmdb.ca The magnitude of these couplings is indicative of the preferred conformation, with a larger coupling constant suggesting a closer proximity of the interacting nuclei. For 2'-fluoroacetophenones, a preference for the s-trans conformation, where the carbonyl group and the fluorine atom are on opposite sides of the C(aryl)-C(carbonyl) bond, has been reported. hmdb.ca This preference is driven by the minimization of steric hindrance. The introduction of the amino group at the α-position is not expected to significantly alter this fundamental conformational preference.

Table 3: Expected Through-Space Coupling Constants in this compound

| Coupling | Expected Magnitude (Hz) |

|---|---|

| ⁵J(Hα–F) | ~3-5 |

Note: Data is based on reported values for analogous 2'-fluoroacetophenone derivatives. hmdb.ca

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding arrangements.

The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ketone is expected around 1680-1700 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-F stretching vibration of the fluorinated benzene (B151609) ring would likely be observed in the fingerprint region, typically around 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while C-H bending vibrations would appear at lower wavenumbers. For comparison, the non-fluorinated analog, 1-(2-aminophenyl)ethanone, shows characteristic IR absorptions that can be referenced. nih.gov

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra, which would aid in the characterization of the substitution pattern.

Table 4: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3500 |

| C-H (aromatic) | Stretch | >3000 |

| C=O | Stretch | 1680 - 1700 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

Note: This data is predictive and based on general spectroscopic principles and data from analogous compounds. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum is expected to show characteristic absorption bands corresponding to its amine, carbonyl, and fluoroaromatic moieties.

The primary amine group (-NH₂) typically exhibits two distinct stretching vibrations in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric N-H stretching modes. The presence of intramolecular hydrogen bonding between the amine hydrogen and the carbonyl oxygen can cause these bands to broaden and shift to lower wavenumbers. nih.gov The C=O stretching vibration of the ketone is expected to appear as a strong, sharp band. In simple acetophenones, this band is typically around 1685 cm⁻¹. However, conjugation with the phenyl ring and intramolecular hydrogen bonding in this compound would likely shift this absorption to a lower frequency, potentially in the 1650-1640 cm⁻¹ range.

The aromatic ring gives rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The C-F stretching vibration for a fluoroaromatic compound typically produces a strong absorption in the 1270-1210 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Amine (-NH₂) | N-H Asymmetric Stretch | ~3470 | Medium |

| Amine (-NH₂) | N-H Symmetric Stretch | ~3350 | Medium |

| Amine (-NH₂) | N-H Scissoring (Bending) | ~1620 | Medium-Strong |

| Ketone (C=O) | C=O Stretch (H-bonded) | 1640 - 1650 | Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Fluoroaromatic | C-F Stretch | 1210 - 1270 | Strong |

| Acetyl Group | C-H Bend (CH₃) | ~1360 | Medium |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR, detecting molecular vibrations that result in a change in polarizability. For this compound, Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations.

The aromatic ring's breathing and stretching vibrations are expected to produce strong signals in the Raman spectrum. ias.ac.in Specifically, a very intense band corresponding to the ring breathing mode is anticipated around 1600 cm⁻¹. ias.ac.in In contrast to its strong IR absorption, the carbonyl (C=O) stretch is often weaker in Raman spectra. The methyl group deformations and C-H stretching vibrations will also be visible. The C-F bond vibration may also be detected, though its intensity can vary.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophore system composed of the benzene ring conjugated with the carbonyl group. The presence of the amino group (-NH₂) as a powerful auxochrome significantly influences the absorption profile.

Two primary types of electronic transitions are expected:

π → π* transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. They typically result in strong absorption bands. For the aminobenzoyl system, these are expected at longer wavelengths compared to unsubstituted benzene due to extended conjugation.

n → π* transitions: This involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an antibonding π* orbital. masterorganicchemistry.com This transition is lower in energy and results in a weaker absorption band at a longer wavelength than the main π → π* transition. masterorganicchemistry.com

The combination of the phenyl ring, the carbonyl group, and the electron-donating amino group is expected to cause a significant bathochromic (red) shift in the absorption maxima. Studies on 2'-aminoacetophenone (B46740) show that intramolecular hydrogen bonding and solvent polarity can further modulate the energy levels of the S1(π,π) and S2(n,π) states, affecting the absorption and fluorescence properties. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. lcms.cz For this compound (molecular formula C₈H₈FNO), HRMS can confirm its identity by providing a precise mass measurement, typically within a few parts per million (ppm) of the theoretical value. This allows for unambiguous differentiation from other compounds with the same nominal mass. The analysis would typically be performed on the protonated molecule, [M+H]⁺.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| Neutral Molecule [M] | C₈H₈FNO | 153.05899 |

| Protonated Molecule [M+H]⁺ | C₈H₉FNO⁺ | 154.06677 |

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for this compound is not publicly documented, its solid-state architecture can be predicted based on analyses of closely related compounds, such as other 2'-amino and 2'-fluoro substituted acetophenones. acs.orgrsc.org X-ray crystallography would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. nih.gov

The crystal packing would be further dictated by intermolecular interactions . The remaining N-H proton of the amino group would be available to act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, potentially forming dimers or infinite chains. Other interactions governing the supramolecular assembly would include C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules.

The conformation of the acetyl group relative to the fluorophenyl ring is a key structural feature. For 2'-fluoro-substituted acetophenones, studies have shown a strong preference for the s-trans conformation, where the carbonyl group and the fluorine atom are oriented anti-periplanar to each other. acs.orgnih.gov This arrangement minimizes the electrostatic repulsion between the electronegative oxygen and fluorine atoms. nih.gov The s-cis conformer, where these two atoms would be syn-periplanar, is significantly less stable. nih.gov

The presence of the intramolecular N-H···O hydrogen bond would further reinforce this planarity and lock the molecule into a conformation where the acetyl group is nearly coplanar with the phenyl ring. Any deviation from planarity would be a result of packing forces within the crystal lattice.

Q & A

Q. What are the recommended synthetic routes for 2-amino-1-(2-fluorophenyl)ethanone, and how can reaction yields be optimized?

Methodological Answer:

- Reductive Amination : React 1-(2-fluorophenyl)ethanone with ammonia or ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. Monitor pH to avoid over-reduction .

- Azide Reduction : Synthesize 2-azido-1-(2-fluorophenyl)ethanone via nucleophilic substitution, followed by Staudinger reduction (triphenylphosphine) or catalytic hydrogenation to yield the amine .

- Optimization : Use polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) to enhance reaction efficiency. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography : For single-crystal X-ray diffraction, grow crystals in ethanol/water mixtures. Use SHELX software for structure refinement, focusing on hydrogen bonding (e.g., N–H⋯O/F interactions) .

Advanced Research Questions

Q. How does the electronic environment of the 2-fluorophenyl group influence the compound’s pharmacological activity?

Methodological Answer:

- Substituent Effects : The electron-withdrawing fluorine atom increases electrophilicity at the ketone, enhancing interactions with biological targets (e.g., enzymes). Compare IC values of analogues with substituents at different positions (e.g., 4-fluorophenyl vs. 2-fluorophenyl) .

- QSAR Studies : Use artificial neural networks (ANNs) to correlate Hammett σ constants of substituents with anti-malarial activity. Fluorine’s σ (~0.06) suggests moderate deactivation, but its ortho position may sterically hinder binding .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs). The LUMO energy indicates susceptibility to nucleophilic attack at the carbonyl carbon .

- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to predict reaction pathways for amine derivatization .

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns for this compound?

Methodological Answer:

- Twinned Data Refinement : Use SHELXL to refine high-resolution X-ray data, applying twin laws (e.g., HKLF 5 format) to resolve overlapping reflections. Validate hydrogen bonds (e.g., N–H⋯F–C interactions) with PLATON’s ADDSYM tool .

- Comparative Analysis : Overlay structures of analogues (e.g., 2-amino-1-(4-methoxyphenyl)ethanone) to identify conserved packing motifs vs. fluorine-specific distortions .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .

- Spill Management : Neutralize acidic residues with sodium bicarbonate, and collect waste in sealed containers for incineration .

- Toxicity Assessment : Conduct Ames tests for mutagenicity (Salmonella typhimurium TA98/TA100 strains) due to structural similarity to aryl amines .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported spectral data for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。